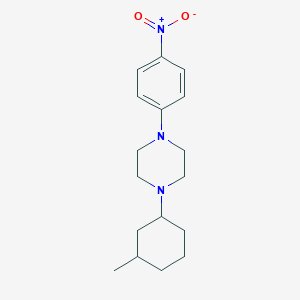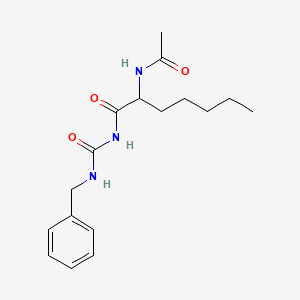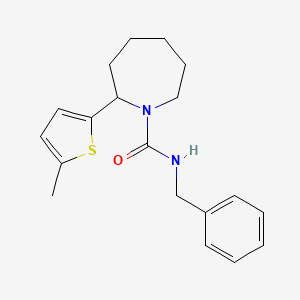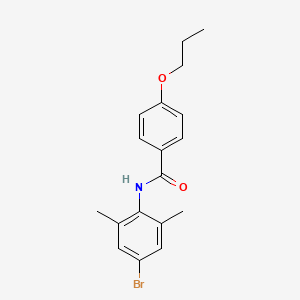![molecular formula C17H16BrClO4 B5191618 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5191618.png)
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, chlorine, and methoxy functional groups, which contribute to its unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-bromo-4-chlorophenol and 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-bromo-4-chlorophenoxy)propanol.
Etherification: The intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation reactions: The aldehyde group can participate in aldol condensations or other carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products with different functional groups replacing the halogens.
Oxidation: 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.
科学的研究の応用
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry:
Material science: Could be used in the synthesis of novel polymers or materials with specific properties.
Biological studies: May be used in studies involving enzyme inhibition or as a probe for biological pathways.
作用機序
The mechanism of action of 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 3-(2-bromo-4-chlorophenoxy)propanol
- 4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzoic acid
Uniqueness
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. Its combination of bromine, chlorine, and methoxy groups makes it particularly versatile in synthetic chemistry and potentially useful in medicinal applications.
特性
IUPAC Name |
4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-21-17-9-12(11-20)3-5-16(17)23-8-2-7-22-15-6-4-13(19)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDFWWKXJBFGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5191555.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5191563.png)


![PROP-2-EN-1-YL 2-[(6-ETHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5191580.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5191586.png)
![N-[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)

![2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)

![7',8'-dimethoxy-1',3'-diphenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B5191638.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
